N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a methylquinolinyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves the following steps:
Formation of the thioacetamide intermediate: This can be achieved by reacting 4-methylquinoline-2-thiol with an appropriate acylating agent under controlled conditions.
Coupling with 4-ethoxyphenylamine: The thioacetamide intermediate is then coupled with 4-ethoxyphenylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide moiety to corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((4-chloroquinolin-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)amino)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is unique due to the presence of both an ethoxyphenyl group and a thioacetamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-16-10-8-15(9-11-16)21-19(23)13-25-20-12-14(2)17-6-4-5-7-18(17)22-20/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCYEYKJNGASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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